Buformin-d9 Buformin-d9 Buformin, clinically used for diabetes mellitus, is known to improve resistance to insulin in patients. It suppresses the expression of glyceraldehyde 3-phosphate dehydrogenase.

Brand Name: Vulcanchem
CAS No.: 1215700-80-3
VCID: VC0023753
InChI: InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2
SMILES: CCCCN=C(N)N=C(N)N
Molecular Formula: C6H15N5
Molecular Weight: 166.276

Buformin-d9

CAS No.: 1215700-80-3

Cat. No.: VC0023753

Molecular Formula: C6H15N5

Molecular Weight: 166.276

* For research use only. Not for human or veterinary use.

Buformin-d9 - 1215700-80-3

Specification

CAS No. 1215700-80-3
Molecular Formula C6H15N5
Molecular Weight 166.276
IUPAC Name 1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine
Standard InChI InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2
Standard InChI Key XSEUMFJMFFMCIU-YNSOAAEFSA-N
SMILES CCCCN=C(N)N=C(N)N

Introduction

Chemical Properties and Characterization

Physical and Chemical Parameters

Buformin-d9 is characterized by specific physical and chemical parameters that define its identity and purity. The compound has a molecular formula of C6H15N5 and a molecular weight of 166.276 g/mol. This relatively low molecular weight contributes to its bioavailability and distribution characteristics in biological systems. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions for research applications.

Structural Identifiers and Specifications

The compound is uniquely identified through several standardized chemical identifiers, facilitating its recognition across scientific databases and literature. Its CAS registry number is 1215700-80-3, which serves as its primary identifier in chemical databases. The Standard InChI representation is InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2, while its InChIKey is XSEUMFJMFFMCIU-YNSOAAEFSA-N. The SMILES notation, another important structural identifier, is represented as CCCCN=C(N)N=C(N)N.

ParameterValue
CAS Number1215700-80-3
Molecular FormulaC6H15N5
Molecular Weight166.276 g/mol
IUPAC Name1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine
Standard InChIKeyXSEUMFJMFFMCIU-YNSOAAEFSA-N
PubChem Compound ID46780911

Analytical Detection Methods

Detection and quantification of Buformin-d9 can be achieved through sophisticated analytical techniques. In particular, UPLC-MS/MS (Ultra Performance Liquid Chromatography-tandem Mass Spectrometry) has been used for the simultaneous detection of buformin and related compounds in biological matrices . The specific detection parameters for buformin include SRM transitions of 158→85 and 158→60 m/z, with cone voltage of 26 V and collision energies of 20 and 14 eV, respectively . For Buformin-d9, the mass shift caused by the nine deuterium atoms would be reflected in correspondingly higher m/z values for the parent and fragment ions.

Analytical ParameterValue for Buformin
Retention Time2.23 min
SRM Transition (primary)158 → 85 m/z
SRM Transition (secondary)158 → 60 m/z
Cone Voltage26 V
Collision Energy20 eV (primary), 14 eV (secondary)

Biological Activity and Applications

Mechanism of Action

As a deuterated analog of buformin, Buformin-d9 maintains the fundamental mechanism of action of biguanide compounds while providing analytical advantages. The parent compound buformin functions as an antihyperglycemic agent primarily by activating AMP-activated protein kinase (AMPK). This enzyme plays a crucial role in cellular energy homeostasis and glucose metabolism. Activation of AMPK by buformin leads to decreased hepatic gluconeogenesis, resulting in lower blood glucose levels without inducing hypoglycemia. This mechanism is consistent with other biguanide compounds, making Buformin-d9 a valuable tool for studying these pathways with high specificity.

Metabolic Effects

Studies with the parent compound buformin have demonstrated significant effects on cellular metabolism. Treatment with buformin enhances glucose uptake and lactate dehydrogenase (LDH) activity while increasing lactate production . Notably, buformin treatment has been shown to decrease ATP production in cells, suggesting alterations in mitochondrial function and energy metabolism . These metabolic effects may contribute to both the antidiabetic properties and the potential anticancer activities observed with biguanide compounds.

Research Applications

Buformin-d9 serves specialized functions in pharmaceutical and metabolic research due to its deuterium labeling. The compound is particularly valuable in:

  • Pharmacokinetic studies: The stable isotope labeling enables precise tracking of the compound through biological systems, allowing researchers to determine distribution, metabolism, and excretion patterns with high accuracy.

  • Metabolic pathway elucidation: By incorporating deuterium atoms, Buformin-d9 helps researchers identify and characterize metabolites formed during biotransformation, providing insights into drug metabolism mechanisms.

  • Quantitative analyses: In analytical chemistry applications, deuterated compounds like Buformin-d9 often serve as internal standards for quantification of the non-deuterated parent compound, improving the precision and reliability of analytical methods .

Metabolic ParameterEffect of Buformin TreatmentP-value
Glucose UptakeIncreased (dose-dependent)P = 0.026, 0.005, 0.037
LDH ActivityIncreasedP = 0.021, 0.017, 0.042
Lactate ProductionIncreasedP = 0.005, 0.009, 0.028
ATP ProductionDecreasedP = 0.001, 0.001, 0.003

Analytical Considerations

Recovery Efficiency and Matrix Effects

Analytical studies of buformin have documented recovery efficiencies ranging from 76.8% to 78.6% across different concentration levels, indicating good extraction performance in bioanalytical methods . Matrix effects for buformin show a concentration-dependent pattern, with signal enhancement at lower concentrations (42.6% at 0.02 μg/mL) and signal suppression at higher concentrations (-22.2% at 3 μg/mL) . These parameters are important considerations when developing analytical methods for Buformin-d9 and interpreting research results.

Analytical Performance Characteristics

Validation studies for buformin quantification have demonstrated excellent analytical performance characteristics. Intra-day accuracy ranges from 100.4% to 105.5%, while inter-day accuracy ranges from 99.6% to 103.2%, indicating highly accurate analytical methods . Similarly, precision is excellent, with coefficient of variation (CV) values ranging from 3.1% to 5.9% for intra-day precision and 1.3% to 3.5% for inter-day precision . These performance characteristics suggest that analytical methods for Buformin-d9 can achieve similar reliability when properly optimized.

Concentration (μg/mL)Recovery Efficiency (%)Matrix Effect (%)Intra-day Accuracy (%)Intra-day Precision (CV, %)Inter-day Accuracy (%)Inter-day Precision (CV, %)
0.005--102.35.9103.22.6
0.0276.8 ± 5.242.6 ± 3.8100.43.599.62.4
0.278.6 ± 1.56.0 ± 11.2105.54.7102.33.5
377.8 ± 3.7-22.2 ± 4.9104.23.1102.81.3

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